Cobalt

Catalog No.
S596094
CAS No.
7440-48-4
M.F
Co
M. Wt
58.93319 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt

CAS Number

7440-48-4

Product Name

Cobalt

IUPAC Name

cobalt

Molecular Formula

Co

Molecular Weight

58.93319 g/mol

InChI

InChI=1S/Co

InChI Key

GUTLYIVDDKVIGB-UHFFFAOYSA-N

SMILES

[Co]

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Soluble in dilute acids
Readily soluble in dilute nitric acid
Solubility in water: none
Insoluble

Synonyms

Cobalt, Cobalt 59, Cobalt-59

Canonical SMILES

[Co]

Batteries and Energy Storage

  • Lithium-ion batteries: Cobalt plays a crucial role in the positive electrodes (cathodes) of most commercially available lithium-ion batteries. Its high specific capacity (amount of charge it can store per unit mass) and thermal stability contribute to their high energy density and performance . Research efforts are ongoing to improve cobalt-based cathodes and explore alternative materials to address concerns regarding sustainability and cost.
  • Supercapacitors: Cobalt-based materials, like cobalt oxides and hydroxides, are being explored as potential electrode materials for supercapacitors due to their high theoretical specific capacitance and good electrical conductivity . Challenges remain in improving their cycling stability and power density for practical applications.

Biomedicine and Healthcare

  • Cancer therapy: Cobalt-60, a radioactive isotope of cobalt, is used in radiotherapy to treat various cancers by targeting and destroying cancerous cells with high-energy gamma radiation . Its precise radiation delivery and minimal impact on surrounding tissues make it a valuable tool in cancer treatment.
  • Biomaterials: Cobalt-chromium alloys are widely used in biomedical implants, such as joint replacements and dental prosthetics, due to their excellent biocompatibility, wear resistance, and high strength . Research focuses on improving the surface properties and biocompatibility of these alloys for better integration with human tissues.

Catalysis and Chemical Processing

  • Petroleum refining: Cobalt-based catalysts are used in various hydrodesulfurization processes to remove sulfur from crude oil, which is essential for producing cleaner fuels and reducing environmental pollution .
  • Chemical synthesis: Cobalt catalysts are utilized in various chemical reactions, including the hydrogenation of unsaturated compounds, hydroformylation reactions, and the Fischer-Tropsch process for synthesizing liquid fuels from syngas . Research efforts are underway to develop more efficient and selective cobalt catalysts for specific chemical transformations.

Materials Science and Engineering

  • Magnets: Cobalt is a key component in various permanent magnets due to its strong ferromagnetic properties. These magnets find applications in motors, generators, sensors, and data storage devices . Researchers are exploring ways to optimize the magnetic properties of cobalt-based materials for improved performance and efficiency.
  • Superalloys: Cobalt-based superalloys are essential materials for jet engines and other high-temperature applications due to their exceptional strength, heat resistance, and oxidation resistance . Research continues to develop novel superalloys with improved performance and properties for demanding aerospace applications.

Physical Description

Cobalt appears as a black powder.
DryPowder; DryPowder, OtherSolid; OtherSolid; WetSolid
SILVER-GREY POWDER.
Odorless, silver-gray to black solid.

Color/Form

Gray metal, hexagonal or cubic
Silvery bluish-white metal
Gray, hard, magnetic, ductile, somewhat malleable metal
Steel-gray, shining, hard, ductile
Face centered cubic above approximately 417 °C

Boiling Point

5198 °F at 760 mm Hg (NTP, 1992)
2,927 °C
2870 °C
5612°F

Density

8.9 at 68 °F (NTP, 1992)
8.9 g/cu m at 20 °C
8.9 g/cm³
8.92

Odor

Odorless (cobalt metal dust and cobalt fumes)

Melting Point

2723 °F (NTP, 1992)
1,495 °C
1493 °C
2719°F

UNII

3G0H8C9362

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

A total of 272 (Ti) straight stems were implanted between 1987 and 1990, and 161 (CoCr) straight stems were implanted from 1984 to 1987. Clinical and radiological checks were carried out prospectively after 1, 2, 5, and 10 years. ...The survival rate concerning aseptic loosening of the stem after 5 years was 92.8% (Ti) /100% (CoCr) and after 10 years 80.9%/ 98.2%. Thirty-six (Ti)/2 (CoCr) patients required revision of the stem due to aseptic loosening. The revision rate per year of the Ti stems increased until 7 years postoperatively and decreased thereafter. At the 10-year follow-up, 107 Ti and 84 CoCr implants were checked, and the subjective and clinical parameters did not differ between the two groups. ...
... Sixty-seven total hip arthroplasties were performed with insertion of a tapered, cobalt-chromium femoral component without cement in fifty-eight patients from 1983 to 1986. Thirteen patients (fifteen hips) died prior to the fifteen-year follow-up examination, and three patients (three hips) were lost to follow-up after ten years, leaving forty-two patients (forty-nine hips) who were followed clinically for a mean of fifteen years. Thirty-seven of the forty-nine hips were followed radiographically for fifteen years, and the remaining twelve were followed for a minimum of ten years. ... The mean preoperative Chamley score was 3.0 points for pain, 2.7 points for function, and 3.2 points for motion. At the time of the final follow-up, the mean scores were 5.6, 5.6, and 5.2 points, respectively. Although no preoperative Harris hip scores were available, the mean score at the time of the latest follow-up was 92 points (range, 78 to 100 points). There were no revisions because of isolated aseptic loosening of the femoral component (although revision because of aseptic loosening of the acetabular component led to femoral component revision in seven hips). Two femoral components showed radiographic evidence of instability. At fifteen years, the prevalence of thigh pain was 2%. No femoral component that was thought to be stable, with bone ingrowth at two years, lost fixation. ...
There is concern that modularity in a total hip arthroplasty system increases serum cobalt and chromium ion levels. This study measures the serum cobalt and chromium levels in patients with an Oxford Universal Hip, which has a modular sliding mechanism; patients with a similarly manufactured hip with no sliding mechanism; and a control group. Loosening was excluded clinically and radiologically. Arthroplasty patients had statistically higher levels of serum cobalt and chromium than controls, but there was no significant difference in levels between the implanted groups.

Pharmacology

Cobalt is an element with atomic symbol Co, atomic number 27, and atomic weight 58.93.

MeSH Pharmacological Classification

Trace Elements

Vapor Pressure

0 mm Hg at 68 °F (NTP, 1992)
1 Pa at 1517 °C, 10 Pa at 1687 °C, 100 Pa at 1982 °C, 1 kPa at 2150 °C
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

7440-48-4
16610-75-6

Wikipedia

Cobalt

Drug Warnings

In 1960s, toxic heart failure due to cobalt poisoning was firstly reported from Canadian industrial worker. Following development of bearing materials in hip arthroplasties, using cobalt-chrome alloy in bearing surface, there were rarely reported of systemic affect toxic cobaltism include toxic heart failure due to articulation wear in Western countries. It could be happened more easily by third body wear from ceramic particle especially revision total hip replacement (THR) surgery using cobalt-chrome alloy following ceramic articulation breakage which index surgery performed by ceramic on ceramic bearing. In Korea, due to many surgeons prefer ceramic on ceramic bearing in THR compared to Western countries, it might be more important issue within a time. However in our knowledge, there was no previous report about cobalt poisoning heart failure in Korea. It is still very rare and hard to diagnose cobalt intoxication heart failure after THR, so we report a case of fatal heart failure caused by cobalt intoxication after revision THR in 53-year old man who successfully underwent re-revision THR. /Cobalt-chrome alloy/
There were at least 31,171 metal-on-metal (MoM) hip implants in the UK between 2003 and 2011. Some of these were subject to failure and widescale recalls and revisions followed. This is a presentation of ten cases (mean age 60 years) where we evaluated neuropsychiatric morbidity following metal-on-metal hip implant failure and revision. Implants were ASR total hip replacement (acetabular implant, taper sleeve adaptor and unipolar femoral implants) performed between 2005 and 2009. This case series describes, for the first time, neuropsychiatric complications after revision where there has been cobalt and chromium toxicity. Pre-revision surgery, nine patients had toxic levels of chromium and cobalt (mean level chromium 338 nmol/L, mean cobalt 669.4 nmol/L). Depression assessment showed 9 of 9 respondents fulfilled the BDI criteria for depression and 3 of these were being treated. 7 of 9 patients showing short term memory deficit with mean mini mental state examination score of 24.2. The normal population mean MMSE for this group would be expected to be 28 with <25 indicating possible dementia. We found neurocognitive and depressive deficits after cobalt and chromium metallosis following MoM implant failure. Larger studies of neurocognitive effects are indicated in this group. There may be implications for public health. /Metal-on-metal hip implants/
This is a single patient chart review of a 60-year-old woman with prior ceramic-on-ceramic right total hip arthroplasty complicated by fractured ceramic components and metallosis of the joint. She underwent synovectomy and revision to a metal-on-polyethylene articulation. Ten months post-revision, she presented to the emergency department (ED) with right hip pain, dyspnea, worsening hearing loss, metallic dysgeusia, and weight loss. Chest CTA revealed bilateral pulmonary emboli (PE), and echocardiogram revealed new cardiomyopathy with global left ventricular hypokinesis with an ejection fraction (EF) of 35-40% inconsistent with heart strain from PE. Whole blood cobalt level obtained two days into her admission was 424.3 ug/L and 24-hr urine cobalt level was 4830.5 ug/L. Although the patient initially clinically improved with regard to her PE and was discharged to home on hospital day 5, she returned 10 days later with a right hip dislocation and underwent closed reduction of the hip. The patient subsequently decompensated, developing cardiogenic shock, and respiratory failure. She went into pulseless electrical activity (PEA) and expired. Autopsy revealed an extensive metallic effusion surrounding the right hip prosthesis that tested positive for cobalt (41,000 ug/L). There was also cobalt in the heart muscle tissue (2.5 ug/g). A whole blood cobalt level obtained two days before she expired was 641.6 ug/L. /Metal-on-metal implants/
Prosthetic hip-associated cobalt toxicity (PHACT) is an uncommon, but potentially devastating, complication for patients with metal-on-metal hip implants (MoMs). Clinical management of PHACT is poorly defined, with primary intervention being MoM explant followed by chelation therapy. Therapeutic plasma exchange (TPE) in cobalt toxicity has not been previously described. Given that cobalt is predominantly albumin bound, it should theoretically be removed by TPE. Here we report a case of PHACT and our experience using TPE to lower plasma cobalt levels. A 61-year-old woman developed deafness, blindness, ambulatory dysfunction, and endocrinopathies after MoM implant. Cobalt levels on admission were greater than 1500 ug/L. In an attempt to rapidly lower cobalt levels before MoM explant, hemodialysis and TPE were performed. Hemodialysis removed negligible amounts of cobalt. One session of TPE temporarily removed approximately two-thirds of measurable cobalt, but levels rebounded to pre-TPE values after 8 hours. It was only after MoM removal that cobalt levels plateaued below 300 ug/L and clinical symptoms improved. TPE removed cobalt from a PHACT patient, but a durable decrease in cobalt was only achieved after MoM explant. These findings are comparable to reports where chelation was employed in PHACT patients before MoM explant. The observed rebound phenomenon is likely from rapid equilibration between the immense extravascular tissue source (the MoM) and the intravascular compartment. TPE may serve as adjunctive therapy for PHACT patients whose cobalt levels remain high after explant, especially in patients with renal failure, in whom chelation is contraindicated. /Metal-on-metal implants/
For more Drug Warnings (Complete) data for Cobalt, elemental (13 total), please visit the HSDB record page.

Biological Half Life

It appears that independent of exposure route (inhalation, injection or ingestion), most of the cobalt will be eliminated rapidly /in humans/. A small proportion is, however, eliminated slowly, having a biological half-time in the order of yr.
Following exposure of humans to physiologically insoluble cobalt compounds (cobalt metal, cobalt oxides), clearance from the body, assessed by both urinary/fecal clearance as well as a reduction in whole-body retention, appears to follow three-phase kinetics. The first phase, likely representing mucociliary clearance of particles deposited in the tracheobronchial region, has a half-time on the order of 2-44 hours. The second phase, with a half-time on the order of 10-78 days, may represent macrophage-mediated clearance of cobalt particles from the lung. The third clearance phase, representing tong-term clearance from the lungs, has a half-time on the order of years. /Insoluble cobalt compounds/

Use Classification

Chemical Classes -> Inorganic substances, Radionuclides (radioactive materials)
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree

Methods of Manufacturing

Cobalt is normally associated with copper or nickel; mined ore often contains only 0.1% elemental cobalt. About 44% of world production of cobalt comes from nickel ores. Cobalt is extracted from the metals in the ore by both flotation (sulfide ores) and gravity (arsenide ores); roasting or acid leaching is necessary to concentrate the cobalt. Cobalt is also extracted from the ore and concentrated by pyrometallurgical, hydrometallurgical, and electrolytic processes alone or in combination.
From ore concentration by roasting followed (1) by thermal reduction by aluminum; (2) by electrolytic reduction of solutions of metal; or (3) by leaching with either ammonia or acid in an autoclave under elevated temperatures and pressures and subsequent reduction by hydrogen.
Cobalt powder can be produced by a number of methods, but those of industrial importance involve the reduction of oxides, the pyrolysis of carboxylates, and the reduction of cobalt ions in aqueous solution with hydrogen under pressure. Very pure cobalt powder is prepared by the decomposition of cobalt carbonyls.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Machinery manufacturing
Metals Recycle
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Rubber product manufacturing
Scrap stainless steel metal sales to mill for remelt.
Services
Stainless steel scrap metal sales to mill for remelt
Transportation equipment manufacturing
Used in the production of all cobalt containing compounds onsite.
Utilities
carboxylates
Cobalt: ACTIVE
Magnets: Permanent magnets known as Alnico magnets 2, 4, and 5 are made by pressing and sintering powder mixtures. These materials are alloys of aluminum, nickel, and iron with additives such as cobalt, copper, and titanium. ... Rare Earth Magnets: The combination of rare earths with cobalt exhibits magnetic flux 4-19 times greater than conventional Alnico magnets. ... The rare earth cobalt alloy powders are compacted in a mechanical press and sintered in argon or nitrogen at 1,100-1,200 °C. ... Samarium, mischmetal, and praseodymium are mostly used.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Air sensitive. Handle and store under inert gas.
Separated from strong oxidants.

Interactions

Repeated ip or sc injections of taurine (75-200 mg/kg every half hr) decreased epileptic-like seizure activity induced in mice and cats by direct application of cobalt powder to cerebral cortex. A number of the changes in brain amino acid content which followed cobalt application were normalized by taurine.
In the industry, the potential for exposure to cobalt metal dust is particularly important during the production of cobalt powder and the processing and use of hard metals and other cobalt-containing alloys. ...One of the main target organs is the respiratory tract, and this article concentrates on the lung parenchymal reactions induced by cobalt-containing dust. Clinical and epidemiological data indicate that this manifestation is rarely, if ever, induced by pure cobalt metal dust alone, but requires the concomitant inhalation of other compounds such as tungsten carbide in the hard metal industry (hard metal disease).

Stability Shelf Life

Stable under recommended storage conditions.
Corrodes readily in air.

Dates

Modify: 2023-08-15

Explore Compound Types